5-アミノ-N-メチル-1H-ピラゾール-4-カルボキサミド

説明

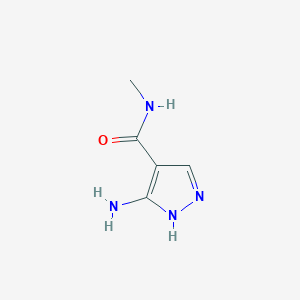

5-Amino-N-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound with the molecular formula C5H8N4O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

科学的研究の応用

5-Amino-N-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in enzyme inhibition.

作用機序

Target of Action

The primary target of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .

Mode of Action

5-Amino-N-methyl-1H-pyrazole-4-carboxamide interacts with FGFRs as a covalent inhibitor . It targets both wild-type FGFRs and the gatekeeper mutants . The compound binds irreversibly to FGFR1 .

Biochemical Pathways

The aberrant activation of FGFRs is a key player in various cancers . The compound, as a pan-FGFR covalent inhibitor, can suppress this aberrant activation

Result of Action

The compound demonstrates nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . It also strongly suppresses the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells .

Action Environment

It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c .

生化学分析

Biochemical Properties

5-Amino-N-methyl-1H-pyrazole-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound interacts with FGFR1, FGFR2, FGFR3, and FGFR4, inhibiting their activity and thereby affecting downstream signaling pathways . The nature of these interactions involves covalent binding to the active site of the receptors, leading to irreversible inhibition. This interaction is significant in the context of cancer therapy, where aberrant FGFR signaling is often implicated.

Cellular Effects

The effects of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide on various cell types are profound. In cancer cells, such as NCI-H520 lung cancer cells and SNU-16 gastric cancer cells, the compound has been shown to suppress cell proliferation by inhibiting FGFR signaling . This inhibition leads to alterations in cell signaling pathways, affecting gene expression and cellular metabolism. The compound’s impact on cell function includes the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 5-Amino-N-methyl-1H-pyrazole-4-carboxamide exerts its effects through covalent binding to the ATP-binding pocket of FGFRs . This binding prevents the phosphorylation of tyrosine residues, a critical step in FGFR activation and subsequent signal transduction. By inhibiting FGFR activity, the compound disrupts downstream signaling pathways, including the MAPK and PI3K-AKT pathways, which are essential for cell survival and proliferation. Additionally, the compound may influence gene expression by modulating transcription factors involved in these pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies in vitro have shown that the compound maintains its inhibitory effects on FGFRs, leading to sustained suppression of cancer cell proliferation. In vivo studies are necessary to fully understand the long-term effects and potential degradation products of the compound.

Dosage Effects in Animal Models

The effects of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing toxicity.

Metabolic Pathways

5-Amino-N-methyl-1H-pyrazole-4-carboxamide is involved in metabolic pathways that include its biotransformation by liver enzymes . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways involve enzymes such as cytochrome P450s, which catalyze oxidation reactions, and transferases, which facilitate conjugation reactions. The effects on metabolic flux and metabolite levels are critical for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophilic nature allows it to be readily absorbed and distributed in aqueous environments. Transporters such as organic anion-transporting polypeptides (OATPs) may facilitate its uptake into cells, while binding proteins help maintain its solubility and prevent precipitation. The localization and accumulation of the compound in specific tissues are influenced by these interactions.

Subcellular Localization

The subcellular localization of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide is primarily in the cytoplasm, where it interacts with FGFRs . The compound’s activity is influenced by its ability to reach and bind to these receptors. Post-translational modifications, such as phosphorylation, may also affect the compound’s localization and function. Understanding the targeting signals and mechanisms that direct the compound to specific cellular compartments is essential for optimizing its therapeutic potential.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of methylhydrazine with ethyl acetoacetate under acidic conditions to yield the pyrazole intermediate, which is then further reacted with appropriate reagents to introduce the amino and carboxamide functionalities .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions

5-Amino-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to the corresponding amine.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxamide group can produce the corresponding amine .

類似化合物との比較

Similar Compounds

- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide

- 4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide

- 5-Amino-1-phenylpyrazole-4-carboxamide

Uniqueness

5-Amino-N-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research and development .

生物活性

5-Amino-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has been implicated in various therapeutic applications, especially in oncology, where aberrant FGFR signaling is a hallmark of several cancers.

The primary mechanism of action for 5-Amino-N-methyl-1H-pyrazole-4-carboxamide involves its role as a covalent inhibitor of FGFRs. FGFRs are receptor tyrosine kinases that play crucial roles in cellular processes such as proliferation, differentiation, and angiogenesis. The compound specifically targets FGFR1, FGFR2, FGFR3, and the gatekeeper mutant FGFR2 V564F, demonstrating nanomolar inhibitory activity against these receptors .

The biochemical properties of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide highlight its potential as a therapeutic agent:

- IC50 Values : The compound exhibits IC50 values in the nanomolar range against various FGFRs:

- Cellular Effects : In vitro studies have shown that this compound effectively suppresses the proliferation of cancer cell lines such as NCI-H520 (lung cancer), SNU-16 (gastric cancer), and KATO III (gastric cancer), with IC50 values of 19 nM, 59 nM, and 73 nM, respectively .

Case Studies and Experimental Evidence

Several studies have explored the biological activity of 5-Amino-N-methyl-1H-pyrazole-4-carboxamide:

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that the compound significantly inhibited the proliferation of NCI-H520 lung cancer cells by disrupting FGFR signaling pathways .

- The irreversible binding to the ATP-binding pocket of FGFRs was confirmed through X-ray co-crystallography, indicating a robust interaction that underpins its efficacy .

-

Metabolic Pathways :

- The compound is metabolized by liver enzymes and interacts with specific transporters within cells, affecting its distribution and activity .

-

Dosage Effects :

- Animal model studies indicated that lower doses effectively inhibit FGFR activity without significant toxicity, suggesting a favorable therapeutic window for clinical applications .

Comparative Data Table

| Biological Activity | IC50 (nM) | Cell Line Tested | Effect |

|---|---|---|---|

| FGFR1 | 46 | NCI-H520 | Inhibition of proliferation |

| FGFR2 | 41 | SNU-16 | Inhibition of proliferation |

| FGFR3 | 99 | KATO III | Inhibition of proliferation |

| FGFR2 V564F | 62 | Various | Inhibition in mutant context |

特性

IUPAC Name |

5-amino-N-methyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-7-5(10)3-2-8-9-4(3)6/h2H,1H3,(H,7,10)(H3,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUNJKBHLIWUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445603 | |

| Record name | 5-AMINO-N-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77937-05-4 | |

| Record name | 5-AMINO-N-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。